1-(Carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family, which is recognized for its diverse biological activities and structural versatility. This compound features a carboxymethyl group and a formyl group, making it a significant candidate for various synthetic and medicinal applications. Indoles are known for their presence in numerous natural products and pharmaceuticals, often exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer activities.
This compound is classified under indole derivatives, which are heterocyclic compounds containing a fused benzene and pyrrole ring. Such compounds are crucial in medicinal chemistry due to their ability to interact with biological targets effectively.
The synthesis of 1-(carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid can be achieved through several methodologies:
For example, starting from 3-bromoindole-2-carboxylic acid, esterification can be performed using concentrated sulfuric acid to generate intermediates that can then undergo further transformations, including formylation and reduction steps to yield the desired compound .
The molecular formula of 1-(carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid is . The structure consists of an indole ring with a carboxymethyl group at one position and a formyl group at another, contributing to its reactivity and biological activity.
The molecular weight is approximately 203.19 g/mol. The compound's structural features influence its solubility, stability, and interaction with biological targets .
1-(Carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid can participate in various chemical reactions:
These reactions allow for modifications that enhance the pharmacological properties of the compound. For instance, oxidation could lead to derivatives with improved solubility profiles.
The mechanism of action for 1-(carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The formyl group can engage in nucleophilic addition reactions, while the indole ring is prone to electrophilic substitution. These interactions can modulate biological pathways critical for therapeutic effects .
1-(Carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid has several scientific uses:
The synthesis of 1-(carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid relies on sequential transformations of the indole core. A representative route begins with ethyl 4,6-dichloro-1H-indole-2-carboxylate, where Vilsmeier–Haack formylation (using POCl₃/DMF) selectively introduces the aldehyde group at the C3 position. This generates the key intermediate ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate in yields exceeding 75% [3]. Subsequent chemoselective ester hydrolysis under basic conditions (e.g., NaOH/EtOH-H₂O) affords the corresponding carboxylic acid. For 1-(carboxymethyl) installation, N-alkylation with ethyl bromoacetate followed by saponification is employed, as confirmed by SMILES notation (O=C(C(N1CC(O)=O)=C(C=O)C2=C1C=CC=C2)O [2] [6]. Alternative pathways for unsubstituted indoles use Japp–Klingemann condensation followed by Fischer indole cyclization to construct the core before formylation [3].
Table 1: Representative Vilsmeier–Haack Formylation Conditions for Indole Intermediates
Indole Precursor | Formylation Reagents | Temperature | Yield | Reference |
---|---|---|---|---|
Ethyl 4,6-dichloro-1H-indole-2-carboxylate | POCl₃, DMF | 80°C | 78% | [3] |
1-Methyl-1H-indole | POCl₃, DMF | 60°C | 82% | [6] |
5-Fluoro-1-methyl-1H-indole | POCl₃, DMF | 70°C | 85% | [6] |
Achieving chemoselectivity in functionalizing the indole scaffold requires strategic protection/deprotection and reaction optimization. The C3 formyl group is introduced early due to its electronic activation, while the N1-carboxymethyl group is installed via alkylation of the indole nitrogen. This step demands anhydrous conditions to avoid hydrolysis of sensitive esters [3]. Orthogonal protection is critical: tert-butyl esters protect carboxylic acids during N-alkylation, followed by acid-mediated deprotection (e.g., TFA/DCM) without affecting the formyl group [3] [8]. For C6-substituted indoles (e.g., bromo or fluoro), halogen-directed metalation enables further diversification before carboxymethylation. Asymmetric modifications are feasible through selective enolization at C2, leveraging the electron-withdrawing nature of the carboxylic acid group [8].
Table 2: Orthogonal Protection Strategies for Indole Functionalization
Functional Group | Protecting Group | Installation Method | Deprotection Method | Compatibility |
---|---|---|---|---|
C2-Carboxylic acid | tert-Butyl ester | tert-Butyl bromoacetate, K₂CO₃ | TFA/DCM, 0°C to rt | Stable to Vilsmeier conditions |
N1-Alkylation site | None | Direct alkylation | N/A | Requires unprotected acid |
C3-Aldehyde | Acetal | Ethylene glycol, p-TsOH | Acidic hydrolysis | Avoids formyl reactivity |
Microwave irradiation significantly accelerates critical steps in the synthesis. Vilsmeier–Haack formylation under microwave conditions (e.g., 100–150 W, 100–120°C) reduces reaction times from hours to minutes while improving regioselectivity and yield. For example, 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylic acid synthesis achieves >90% purity in 15 minutes versus 8 hours conventionally [6]. Ester hydrolysis and decarboxylation steps also benefit from microwave-assisted protocols, minimizing thermal degradation. This approach enables rapid access to gram-scale quantities of intermediates like 3-formyl-1-(methoxycarbonylmethyl)-1H-indole-2-carboxylic acid, crucial for downstream derivatization [6].
The bifunctional nature of 1-(carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid supports diverse pharmacophore development:
Table 3: Bioactive Derivatives Synthesized from 1-(Carboxymethyl)-3-formyl-1H-indole-2-carboxylic Acid
Derivative Class | Target Pharmacophore | Biological Target | Key Activity | Reference |
---|---|---|---|---|
Quinoline-vinylaniline amide | Lipophilic region + acidic moiety | CysLT1 receptor | IC₅₀ = 0.0059 ± 0.0011 μM | [3] |
Halogenated phenylamide | Metal chelation + π-stacking | HIV-1 integrase | Strand transfer IC₅₀ = 3.11 μM | [8] |
α,β-Unsaturated ketone | Extended hydrophobic tail | HIV-1 integrase hydrophobic cavity | Improved binding energy | [8] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1